3-Chloro-4-propylthio-1,2,5-thiadiazole

CAS No.: 178367-92-5

Cat. No.: VC14313491

Molecular Formula: C5H7ClN2S2

Molecular Weight: 194.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 178367-92-5 |

|---|---|

| Molecular Formula | C5H7ClN2S2 |

| Molecular Weight | 194.7 g/mol |

| IUPAC Name | 3-chloro-4-propylsulfanyl-1,2,5-thiadiazole |

| Standard InChI | InChI=1S/C5H7ClN2S2/c1-2-3-9-5-4(6)7-10-8-5/h2-3H2,1H3 |

| Standard InChI Key | XLIKGSZQTIINTG-UHFFFAOYSA-N |

| Canonical SMILES | CCCSC1=NSN=C1Cl |

Introduction

Structural Identity and Nomenclature

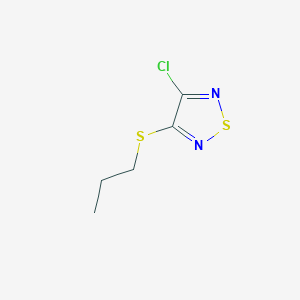

Chemical Structure

3-Chloro-4-propylthio-1,2,5-thiadiazole (C₅H₆ClN₂S₂) consists of a five-membered aromatic ring containing one sulfur and two nitrogen atoms. The chlorine atom occupies position 3, while a propylthio (-S-CH₂CH₂CH₃) group is attached to position 4. The numbering follows IUPAC conventions, with sulfur at position 1, nitrogen at positions 2 and 5, and substituents at positions 3 and 4 .

Molecular Properties

-

Molecular Formula: C₅H₆ClN₂S₂

-

Molecular Weight: 208.75 g/mol

-

Key Functional Groups:

-

Aromatic 1,2,5-thiadiazole core

-

Electrophilic chlorine substituent

-

Nucleophilic propylthio ether

-

The chlorine atom’s electron-withdrawing nature polarizes the ring, enhancing reactivity at position 4 for nucleophilic substitution .

Synthesis and Reaction Pathways

Precursor-Based Synthesis

The synthesis of 3-chloro-4-propylthio-1,2,5-thiadiazole can be inferred from methods used for analogous compounds. Patent US3419572 describes the preparation of 3-chloro-1,2,5-thiadiazoles via reaction of aminoacetonitrile derivatives with sulfur halides. For example:

-

Formation of 3,4-Dichloro-1,2,5-thiadiazole:

Aminoacetonitrile reacts with sulfur dichloride (SCl₂) and chlorine gas in dimethylformamide (DMF) at 0–5°C, yielding 3,4-dichloro-1,2,5-thiadiazole . -

Nucleophilic Substitution at Position 4:

The 4-chloro group in 3,4-dichloro-1,2,5-thiadiazole is susceptible to substitution. Treatment with propylthiol (CH₃CH₂CH₂SH) in the presence of a base (e.g., K₂CO₃) replaces chlorine with a propylthio group:This reaction leverages the aromatic ring’s electron deficiency, which activates the 4-position for nucleophilic attack .

Table 1: Synthetic Routes for 3-Chloro-4-propylthio-1,2,5-thiadiazole

| Step | Reagents/Conditions | Intermediate/Product | Yield* |

|---|---|---|---|

| 1 | SCl₂, Cl₂, DMF, 0°C | 3,4-Cl₂-thiadiazole | 60–70% |

| 2 | Propylthiol, K₂CO₃, RT | 3-Cl-4-SPr-thiadiazole | 50–65% |

*Yields estimated based on analogous reactions .

Physicochemical Properties

Physical State and Solubility

-

Appearance: Likely a colorless to pale yellow liquid or low-melting solid (similar to 3-chloro-1,2,5-thiadiazole, which boils at 101–102°C ).

-

Solubility:

Spectroscopic Data

-

IR Spectroscopy:

-

C-Cl Stretch: ~600–700 cm⁻¹.

-

C-S Stretch: ~650–750 cm⁻¹.

-

-

NMR (¹H):

Chemical Reactivity and Derivatives

Electrophilic Substitution

The chlorine atom at position 3 can undergo further functionalization:

-

Amination: Reaction with ammonia or amines yields 3-amino-4-propylthio derivatives.

-

Cross-Coupling: Palladium-catalyzed Suzuki coupling with aryl boronic acids introduces aryl groups at position 3 .

Oxidation of the Propylthio Group

The thioether moiety can be oxidized to sulfoxide or sulfone using hydrogen peroxide or mCPBA:

Sulfone derivatives often exhibit enhanced biological activity due to increased polarity .

| Activity | Mechanism | Analogous Compounds |

|---|---|---|

| Antibacterial | Disruption of cell wall synthesis | 3-Chloro-4-methylthiadiazole |

| Anticancer | Topoisomerase inhibition | 5-(4-Chlorophenyl)-1,3,4-thiadiazoles |

Agricultural Chemistry

Thiadiazoles act as herbicides or fungicides. The propylthio group’s lipophilicity could improve foliar adhesion and rainfastness .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume